![molecular formula C9H7F3N2O2 B185619 3-[(2,2,2-Trifluoroacetyl)amino]benzamide CAS No. 137084-97-0](/img/structure/B185619.png)
3-[(2,2,2-Trifluoroacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2,2-Trifluoroacetyl)amino]benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities.
Mechanism Of Action
3-[(2,2,2-Trifluoroacetyl)amino]benzamide is known to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are known to play a role in the regulation of gene expression, and their inhibition by 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to lead to changes in the expression of various genes. Sirtuins are a family of proteins that are involved in the regulation of various cellular processes such as DNA repair, metabolism, and aging. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to inhibit the activity of sirtuins, leading to changes in cellular metabolism and aging.
Biochemical And Physiological Effects
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to exhibit anti-viral properties by inhibiting the replication of various viruses.
Advantages And Limitations For Lab Experiments
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has several advantages as a tool compound for scientific research. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide also has some limitations. It is known to exhibit some toxicity at high concentrations, and its effects on different cell types and tissues are not well understood.
Future Directions
There are several future directions for the study of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide. One area of research is the development of more selective inhibitors of HDACs and sirtuins. Another area of research is the study of the effects of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide on different cell types and tissues. It is also important to study the long-term effects of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide on cellular metabolism and aging. Finally, the potential use of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide as a therapeutic agent for various diseases such as cancer and viral infections should be explored.
Conclusion:
In conclusion, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide is a small molecule that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has been used as a tool compound to study the role of various enzymes and signaling pathways in different biological processes. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has several advantages as a tool compound, but also has some limitations. There are several future directions for the study of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide, including the development of more selective inhibitors and the exploration of its potential therapeutic applications.
Synthesis Methods
3-[(2,2,2-Trifluoroacetyl)amino]benzamide can be synthesized by reacting 3-aminobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 3-[(2,2,2-Trifluoroacetyl)amino]benzamide as a white crystalline solid with a melting point of 175-176°C. The purity of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been used as a tool compound to study the role of various enzymes and signaling pathways in different biological processes.
properties
CAS RN |
137084-97-0 |
|---|---|
Product Name |
3-[(2,2,2-Trifluoroacetyl)amino]benzamide |
Molecular Formula |
C9H7F3N2O2 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8(16)14-6-3-1-2-5(4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
InChI Key |
ZGDYDGJXCOFGJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)
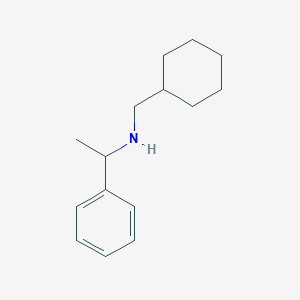

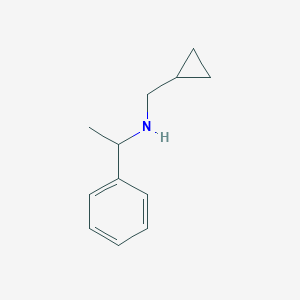
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

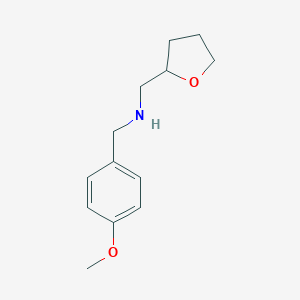

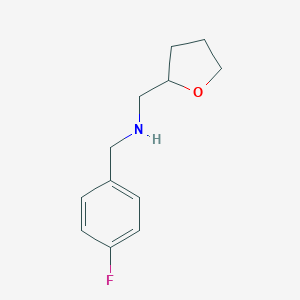
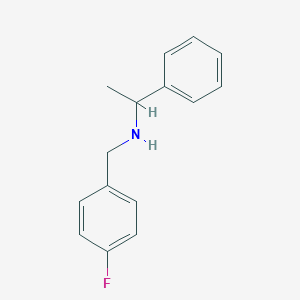
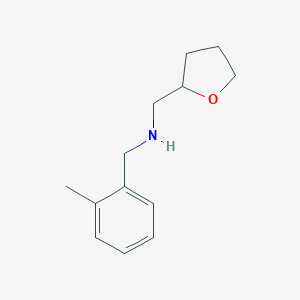
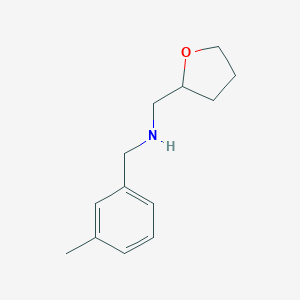
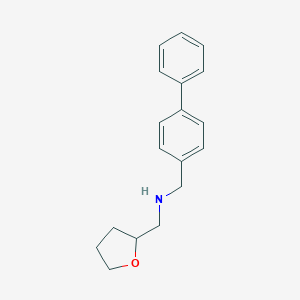
![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)